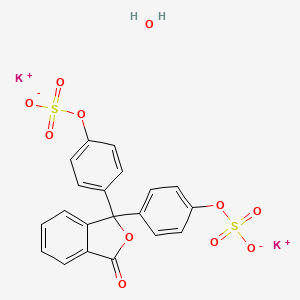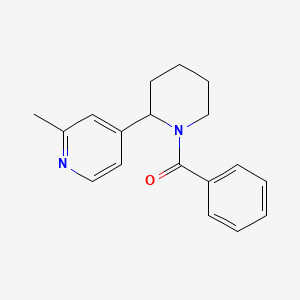
(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactionsThe Suzuki-Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds between the phenyl and piperidine rings . Reaction conditions typically include the use of palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
類似化合物との比較
Similar Compounds
(2-(Piperidin-4-yl)phenyl)methanol hydrochloride: A similar compound used as a semi-flexible linker in PROTAC development.
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another related compound with applications in targeted protein degradation.
Uniqueness
(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
[2-(2-methylpyridin-4-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2O/c1-14-13-16(10-11-19-14)17-9-5-6-12-20(17)18(21)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,17H,5-6,9,12H2,1H3 |
InChIキー |
SJFSAAVIMSRSMH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)


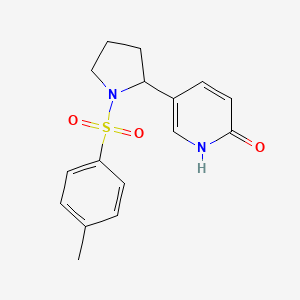
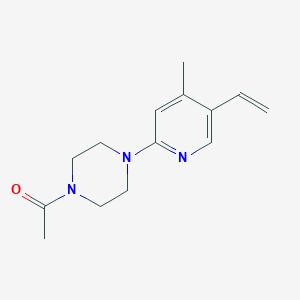


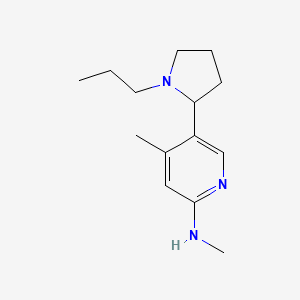



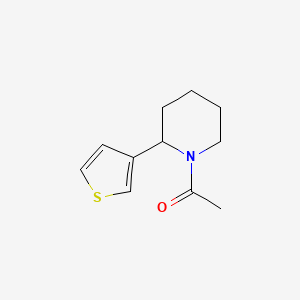
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11804870.png)
